BIX 02565

Description

Properties

IUPAC Name |

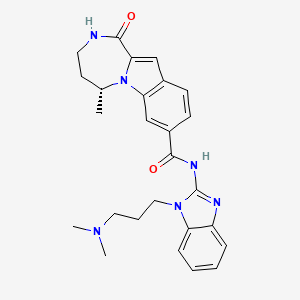

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMXXVNQAFCXKK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BIX 02565: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIX 02565 is a potent and selective small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2), a key downstream component of the Ras-MAPK signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary target, downstream signaling effects, and off-target profile. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Potent Inhibition of RSK2

This compound exerts its primary effect through the potent inhibition of RSK2, a serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival. It acts as an ATP-competitive inhibitor, binding to the N-terminal kinase domain of RSK.

On-Target Activity

This compound demonstrates high potency against RSK2, with a reported IC50 of 1.1 nM [1]. This strong inhibitory activity disrupts the phosphorylation of downstream RSK2 substrates, leading to the modulation of various cellular signaling cascades.

Kinase Selectivity Profile

While highly potent against RSK2, this compound has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against various kinases.

| Target Kinase | IC50 (nM) |

| RSK2 | 1.1 |

| LRRK2 | 16 |

| PRKD1 | 35 |

| CLK2 | 112 |

| PRKD2 | 139 |

| RET | 161 |

| PRKD3 | 219 |

| FGFR2 | 320 |

| CLK1 | 512 |

| FLT3 | 714 |

| PDGFRα | 956 |

Data compiled from publicly available information.

Key Downstream Signaling Pathway: RSK-NHE1 Axis

A critical and well-characterized downstream effect of this compound-mediated RSK2 inhibition is the modulation of the Sodium-Hydrogen Exchanger 1 (NHE1). RSK2 is known to phosphorylate and activate NHE1, a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.

By inhibiting RSK2, this compound prevents the phosphorylation and subsequent activation of NHE1. This leads to a decrease in NHE1 activity, resulting in a reduction of intracellular pH. This mechanism is particularly relevant in pathological conditions such as cardiac ischemia/reperfusion injury, where aberrant NHE1 activation contributes to cellular damage. This compound has been shown to be protective in models of cardiac ischemia/reperfusion injury by mitigating the detrimental effects of excessive NHE1 activity[2][3][4].

This compound inhibits RSK2, blocking downstream signaling to NHE1.

Off-Target Activities

This compound has been observed to interact with other cellular targets, most notably several adrenergic receptors. This off-target activity is an important consideration in experimental design and interpretation of results, as it can contribute to the overall pharmacological profile of the compound.

| Off-Target Receptor | IC50 (µM) |

| Adrenergic α1A | 0.052 - 1.820 |

| Adrenergic α1B | 0.052 - 1.820 |

| Adrenergic α1D | 0.052 - 1.820 |

| Adrenergic α2A | 0.052 - 1.820 |

| Adrenergic β2 | 0.052 - 1.820 |

| Imidazoline I2 | 0.052 - 1.820 |

Data represents a range of reported IC50 values.

Effects on Cellular Processes

Apoptosis

Inhibition of RSK2 has been linked to the induction of apoptosis in various cancer cell lines[5][6][7]. RSK2 is known to phosphorylate and inactivate pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter). By inhibiting RSK2, this compound can be inferred to relieve this inhibition, thereby promoting apoptosis. Direct experimental evidence specifically linking this compound to apoptosis induction is an area for further investigation.

Autophagy

The role of RSK2 in autophagy is complex and appears to be context-dependent. Some studies suggest that RSK2 can promote autophagy under certain stress conditions. One of the off-target kinases of this compound, LRRK2, has been shown to have its inhibition stimulate macroautophagy[8]. The direct impact of this compound on autophagic processes has not been extensively characterized in the available literature and warrants further research.

Detailed Experimental Protocols

In Vitro RSK2 Kinase Assay

This protocol outlines a general procedure for measuring the kinase activity of RSK2 in the presence of an inhibitor like this compound.

Materials:

-

Recombinant human RSK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

RSK-specific substrate peptide (e.g., KRRRLSSLRA)

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multiwell plate, add the RSK2 enzyme and the substrate peptide to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Workflow for an in vitro RSK2 kinase inhibition assay.

NHE1 Activity Assay (Intracellular pH Measurement)

This protocol describes a common method to assess NHE1 activity by monitoring the recovery of intracellular pH (pHi) after an acid load.

Materials:

-

Cultured cells (e.g., H9c2 cardiomyocytes)

-

BCECF-AM or SNARF-AM (pH-sensitive fluorescent dyes)

-

HEPES-buffered saline solution

-

NH4Cl solution

-

This compound

-

Fluorescence microscope or plate reader capable of ratiometric measurements

Procedure:

-

Load the cells with the pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a solution containing the dye.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with this compound or vehicle control.

-

Induce an intracellular acid load by exposing the cells to a solution containing NH4Cl, followed by its removal.

-

Monitor the recovery of intracellular pH over time by measuring the fluorescence ratio of the dye at two different emission or excitation wavelengths.

-

The rate of pHi recovery is indicative of NHE1 activity. Compare the recovery rates between this compound-treated and control cells to determine the inhibitory effect.

Workflow for measuring NHE1 activity via intracellular pH.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of RSK2. Its high potency and well-characterized mechanism of action, particularly in relation to the RSK-NHE1 signaling axis, make it a useful probe for studying cellular processes regulated by this pathway. However, its off-target effects on adrenergic receptors should be carefully considered when interpreting experimental data. Further research is warranted to fully elucidate the direct effects of this compound on apoptosis and autophagy. This technical guide provides a solid foundation for researchers and drug developers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury. | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel ribosomal protein S6 kinase 2 inhibitor attenuates the malignant phenotype of cutaneous malignant melanoma cells by inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of LRRK2 kinase activity stimulates macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]

BIX 02565: A Technical Whitepaper on the Discovery and Development of a Potent RSK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and characterization of BIX 02565, a potent and selective inhibitor of p90 ribosomal S6 kinase 2 (RSK2). This document details the mechanism of action, key quantitative data, and comprehensive experimental protocols relevant to the study of this compound. Included are signaling pathway diagrams, experimental workflows, and a summary of its chemical synthesis, designed to serve as a valuable resource for researchers in the fields of signal transduction, cardiology, and oncology.

Introduction

The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that function as downstream effectors of the Ras-ERK signaling pathway.[1] This pathway is activated by a multitude of extracellular signals, including growth factors, cytokines, and hormones, and plays a critical role in regulating diverse cellular processes such as cell proliferation, survival, and differentiation.[1] RSK2, in particular, has been implicated in various pathologies, including cardiac hypertrophy and certain cancers, making it an attractive target for therapeutic intervention.

This compound was developed as a highly potent, nanomolar inhibitor of the N-terminal kinase domain of RSK isoforms.[1] It has demonstrated a favorable profile of potency, selectivity, and solubility, rendering it a valuable tool for both in vitro and in vivo investigations into the physiological and pathological roles of RSK2.[1]

Discovery and Synthesis

This compound was identified through the optimization of an indole-8-carboxamide scaffold. The synthesis involves a multi-step process, a general overview of which is provided in the diagram below.

Caption: A simplified workflow for the chemical synthesis of this compound.[2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the N-terminal kinase domain of RSK2.[3] The activation of RSK2 is a multi-step process initiated by the Ras-ERK signaling cascade. Upon stimulation by extracellular signals, ERK1/2 phosphorylates and activates RSK2, which in turn phosphorylates a variety of downstream substrates, including the Na+/H+ exchanger isoform 1 (NHE1).[1]

References

BIX 02565: A Technical Guide to its Function in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

BIX 02565 is a potent and relatively selective small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] This document provides an in-depth technical overview of this compound, its mechanism of action, its role in key cell signaling pathways, and its utility as a chemical probe for research and drug development.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor that targets the N-terminal kinase domain (NTKD) of RSK isoforms.[1][3] RSK proteins are unique in that they possess two functional kinase domains. This compound's targeted inhibition of the NTKD prevents the phosphorylation of downstream RSK substrates, thereby modulating a variety of cellular processes.[3] It is a highly potent inhibitor, particularly for RSK2, with an IC50 value in the low nanomolar range.[4][5][6][7]

The Ras/MAPK/RSK Signaling Axis

RSK isoforms are key downstream effectors of the Ras-mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is activated by a multitude of extracellular signals, including growth factors, cytokines, and hormones, which lead to the sequential activation of Ras, Raf, MEK1/2, and ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK.

Modulation of the Na+/H+ Exchanger 1 (NHE1)

A primary and well-characterized downstream target of RSK is the Na+/H+ exchanger 1 (NHE1).[1][2][3] In pathological conditions such as cardiac ischemia/reperfusion injury, activated RSK phosphorylates NHE1 at serine 703.[3] This phosphorylation event leads to the sustained activation of NHE1, resulting in intracellular sodium and calcium overload, which contributes to cardiomyocyte death.[3][5] this compound has been shown to inhibit this serum-stimulated phosphorylation of NHE1 in a dose-dependent manner, thereby protecting cardiac cells from injury.[3] Notably, this compound selectively inhibits agonist-stimulated NHE1 activity without affecting its basal activity, which is crucial for normal cellular function.[3][8]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, RSK2, as well as a panel of off-target kinases and receptors.

| Target | IC50 (nM) | Notes |

| Primary Target | ||

| RSK2 | 1.1 | Potent and primary target of this compound.[4][5][6][7] |

| Off-Target Kinases | ||

| LRRK2 | 16 | Leucine-rich repeat kinase 2.[1][5][6] |

| PRKD1 | 35 | Protein kinase D1.[1][5][6] |

| CLK2 | 112 | CDC-like kinase 2.[1] |

| PRKD2 | 139 | Protein kinase D2.[1] |

| RET | 161 | Ret proto-oncogene.[1] |

| PRKD3 | 219 | Protein kinase D3.[1] |

| FGFR2 | 320 | Fibroblast growth factor receptor 2.[1] |

| CLK1 | 512 | CDC-like kinase 1.[1] |

| FLT3 | 714 | Fms-like tyrosine kinase 3.[1] |

| PDGFRa | 956 | Platelet-derived growth factor receptor alpha.[1] |

| Off-Target Receptors | ||

| Adrenergic α1A | 52 - 1820 | IC50 values vary within this range for different adrenergic receptor subtypes.[1][5][6] |

| Adrenergic α1B | 52 - 1820 | [1][5][6] |

| Adrenergic α2A | 52 - 1820 | [1][5][6] |

| Adrenergic β2 | 52 - 1820 | [1][5][6] |

| Imidazoline I2 | 52 - 1820 | [1][5][6] |

Note: The off-target effects, particularly on adrenergic receptors, can lead to cardiovascular effects such as a decrease in mean arterial pressure and heart rate, which should be considered when interpreting in vivo data.[1][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (RSK2)

This protocol outlines a common method to determine the IC50 of this compound against its primary target, RSK2.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and DTT.

-

Enzyme and Inhibitor Incubation: In a multi-well plate, add the recombinant human RSK2 enzyme to each well. Add the serially diluted this compound or vehicle control to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of the RSK substrate peptide and ATP to each well. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Signal Detection: Terminate the reaction and measure the kinase activity. A common method is to use a luminescence-based assay like the Kinase-Glo® platform, which quantifies the amount of ATP remaining in the well. Lower kinase activity results in higher ATP levels and a stronger luminescent signal.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for NHE1 Activity

This protocol describes how to assess the effect of this compound on serum-stimulated NHE1 activity in a cellular context.

Methodology:

-

Cell Culture and Serum Starvation: Culture a suitable cell line (e.g., H9C2 cardiomyocytes) to an appropriate confluency.[3] To establish a basal state, serum-starve the cells for 24 hours.[3][8]

-

Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound or a vehicle control for a defined pre-incubation period.[8]

-

Stimulation and pH Measurement: Stimulate the cells with a growth factor or serum (e.g., 10% Fetal Bovine Serum) to activate the Ras/MAPK/RSK pathway.[3][8] Monitor intracellular pH (pHi) using a pH-sensitive fluorescent dye like BCECF-AM.[3]

-

Acid Load and Recovery: Induce an intracellular acid load (e.g., using a sodium-free, ammonium chloride-containing buffer). Measure the rate of pHi recovery, which is indicative of NHE1 activity.

-

Data Analysis: Compare the rate of pHi recovery in this compound-treated cells to the vehicle-treated control. A reduction in the rate of recovery in stimulated cells indicates inhibition of NHE1 activity.

Conclusion

This compound is a valuable pharmacological tool for elucidating the roles of RSK in various cellular signaling pathways. Its high potency and relatively good selectivity for RSK isoforms make it suitable for both in vitro and in vivo studies. However, researchers should remain cognizant of its off-target activities, especially when interpreting in vivo cardiovascular data. The detailed understanding of its mechanism of action and its effects on downstream targets like NHE1 provides a solid foundation for its application in research and as a potential starting point for the development of more specific RSK inhibitors for therapeutic use.

References

- 1. opnme.com [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. glpbio.com [glpbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

BIX 02565: A Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX 02565 is a potent, small-molecule inhibitor targeting the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] RSK isoforms are key downstream effectors of the Ras-ERK signaling pathway, playing a crucial role in regulating numerous cellular processes, including cell growth, proliferation, and survival.[1][2] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application.

Target Profile and Potency

This compound is a highly potent inhibitor of the N-terminal kinase domain of the RSK isoforms.[1] It demonstrates nanomolar potency against RSK1, RSK2, and RSK3.[1] The compound was developed by Boehringer Ingelheim and has been characterized for its potential in studying the biological functions of RSK.[3]

Table 1: Potency of this compound against Primary RSK Targets

| Target | IC50 (nM) |

| RSK1 | 3 |

| RSK2 | 1, 1.1, 2 |

| RSK3 | 1 |

Data sourced from multiple references.[1][3][4][5][6][7]

Selectivity Profile

The selectivity of a chemical probe is critical for attributing its biological effects to the intended target. This compound has been profiled against a broad panel of kinases and other off-targets to assess its specificity.

Kinase Selectivity

While highly potent against RSK isoforms, this compound exhibits activity against a limited number of other kinases, with Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D1 (PRKD1) being the most significant off-targets.[1][4][5][6]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| LRRK2 | 16 |

| PRKD1 | 35 |

| CLK2 | 112 |

| PRKD2 | 139 |

| RET | 161 |

| PRKD3 | 219 |

| FGFR2 | 320 |

| CLK1 | 512 |

| FLT3 | 714 |

| PDGFRa | 956 |

Data represents kinases with IC50 values below 1 µM from a panel of 229 kinases.[1][4]

Off-Target Binding: Receptors

This compound also demonstrates inhibitory activity against several adrenergic receptor subtypes and the imidazoline I2 receptor.[1][4][6] This off-target activity is an important consideration in interpreting in vivo data, as it can contribute to cardiovascular effects such as a decrease in mean arterial pressure.[1][2]

Table 3: Off-Target Receptor Inhibition by this compound

| Receptor | IC50 (µM) |

| Adrenergic α1B | 0.052 |

| Imidazoline I2 | 0.097 |

| Adrenergic α1A | 0.91 |

| Adrenergic α2A | 1.42 |

| Adrenergic β2 | 1.82 |

Data sourced from multiple references.[1][4][6]

Signaling Pathway

This compound exerts its effects by inhibiting RSK, which in turn prevents the phosphorylation of its downstream substrates. One of the well-characterized substrates is the Na+/H+ exchanger isoform 1 (NHE1).[1][8] The Ras-ERK pathway, when activated by growth factors or other stimuli, leads to the activation of RSK.[1][2] Activated RSK then phosphorylates NHE1 at Serine 703, leading to its activation.[8] this compound blocks this phosphorylation event.

Caption: this compound inhibits RSK, blocking NHE1 phosphorylation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (RSK2)

This protocol outlines the methodology for determining the in vitro potency of this compound against human RSK2.

-

Enzyme and Substrate: Recombinant human RSK2 protein is used as the enzyme source. A synthetic peptide substrate is utilized for the phosphorylation reaction.

-

Assay Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The Kinase-Glo® Plus Luminescent Kinase Assay (Promega) is a commonly used system, which employs a luciferin-luciferase reaction to quantify ATP levels.[7]

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The compound dilutions are incubated with the RSK2 enzyme in a reaction buffer containing ATP and the peptide substrate.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The Kinase-Glo® reagent is added to stop the reaction and initiate the luminescence reaction.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The relative light unit (RLU) signals are converted to the percentage of inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.[6]

Cellular Assay: Inhibition of NHE1 Phosphorylation

This protocol describes a cell-based assay to confirm the inhibitory effect of this compound on the RSK signaling pathway.

-

Cell Line: H9C2 cells, a rat cardiomyoblast cell line, are commonly used as they endogenously express the components of the RSK-NHE1 signaling axis.[8]

-

Procedure:

-

H9C2 cells are cultured to an appropriate confluency.

-

Cells are serum-starved overnight to reduce basal signaling activity.[9]

-

This compound is added to the cells at various concentrations and incubated for a period (e.g., 1.5 hours) prior to stimulation.[9]

-

The cells are then stimulated with a growth factor, such as 20% fetal bovine serum (FBS), for a short duration (e.g., 5 minutes) to activate the Ras-ERK-RSK pathway.[9]

-

Following stimulation, the cells are lysed, and protein extracts are prepared.

-

-

Analysis (Western Blotting):

-

Protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated NHE1 at Serine 703 (pS703-NHE1).

-

To ensure equal protein loading and to assess the specificity of the inhibitor, the membrane can also be probed with antibodies against total NHE1, phospho-ERK1/2 (an upstream kinase), and a housekeeping protein (e.g., tubulin).[9]

-

The bands are visualized using a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate.

-

The intensity of the pS703-NHE1 band is quantified and normalized to the total NHE1 or housekeeping protein levels.

-

Caption: Workflow for assessing this compound's effect on NHE1 phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the RSK kinase family. Its high potency makes it an effective inhibitor of RSK signaling in both biochemical and cellular contexts. However, its off-target activities, particularly against LRRK2, PRKD1, and adrenergic receptors, must be carefully considered when designing experiments and interpreting results, especially in in vivo studies. The provided data and protocols serve as a comprehensive resource for researchers utilizing this compound in their studies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe BIX-02565 | Chemical Probes Portal [chemicalprobes.org]

- 5. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]

- 6. apexbt.com [apexbt.com]

- 7. glpbio.com [glpbio.com]

- 8. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Off-Target Profile of BIX 02565: An In-Depth Analysis of Adrenergic Receptor Interactions

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, a group of serine/threonine kinases that are key downstream effectors of the Ras-MAPK signaling pathway. While developed as a tool to probe RSK function, subsequent profiling has revealed significant off-target activity at several adrenergic receptor subtypes. These unintended interactions can lead to pronounced cardiovascular effects, including hypotension and bradycardia, complicating the interpretation of in vivo studies and highlighting the importance of thorough off-target profiling in drug development. This technical guide provides a comprehensive overview of the off-target effects of this compound on adrenergic receptors, presenting quantitative binding data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Interaction with Adrenergic Receptors

The inhibitory activity of this compound against a panel of adrenergic receptors has been quantified through radioligand binding assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's potency at these off-target sites.

| Adrenergic Receptor Subtype | IC50 (µM) |

| Alpha-1A (α1A) | 0.052 |

| Alpha-2A (α2A) | 0.088 |

| Alpha-1B (α1B) | 1.820 |

| Beta-2 (β2) | Not specified, but inhibition noted |

| Alpha-1D (α1D) | Not specified, but inhibition noted |

Data sourced from Fryer et al., 2012, J Pharmacol Exp Ther.[1][2][3]

Experimental Protocols

The determination of the off-target profile of this compound on adrenergic receptors relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These competitive binding assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Objective: To determine the IC50 value of this compound for various adrenergic receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cell lines recombinantly expressing the specific human adrenergic receptor subtype (e.g., HEK293 cells) are cultured and harvested.

-

The cells are lysed, and the cell membranes containing the receptors are isolated through a series of centrifugation steps.

-

The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the receptor to saturate all specific binding sites.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The membranes, with the bound radioligand, are trapped on the filter.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is then quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

Specific Radioligands (as per standard industry practice):

-

Alpha-1A, 1B, 1D: [3H]-Prazosin

-

Alpha-2A: [3H]-Rauwolscine

-

Beta-2: [125I]-Iodocyanopindolol

Functional Assays (General Methodology)

While the primary data on this compound focuses on binding assays, functional assays are crucial to understand the downstream consequences of receptor interaction (i.e., antagonism or agonism). For adrenergic receptors, cyclic AMP (cAMP) accumulation assays are commonly employed for Gs and Gi-coupled receptors (β and α2 respectively), while calcium mobilization assays are used for Gq-coupled receptors (α1).

cAMP Accumulation Assay (for β and α2 Adrenergic Receptors):

-

Cell Culture: Cells expressing the adrenergic receptor of interest are seeded in multi-well plates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation:

-

For β-adrenergic receptors (Gs-coupled) , a known agonist (e.g., isoproterenol) is added to stimulate adenylyl cyclase and increase cAMP production. The inhibitory effect of this compound is measured by a decrease in the agonist-induced cAMP levels.

-

For α2-adrenergic receptors (Gi-coupled) , adenylyl cyclase is first stimulated with forskolin. Then, an α2 agonist (e.g., clonidine) is added to inhibit adenylyl cyclase and reduce cAMP levels. The effect of this compound would be assessed by its ability to reverse the agonist-induced decrease in cAMP.

-

-

cAMP Detection: The intracellular cAMP levels are measured using various commercially available kits, often based on competitive immunoassays or reporter gene systems.

-

Data Analysis: The results are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Workflow for determining the IC50 of this compound at adrenergic receptors.

Caption: Off-target inhibition of adrenergic signaling pathways by this compound.

Conclusion

The off-target activity of this compound at α1A, α2A, α1B, and β2 adrenergic receptors is a critical consideration for researchers utilizing this compound. The potent inhibition of α1A and α2A receptors, in particular, likely contributes to the observed in vivo cardiovascular effects, such as vasodilation and decreased heart rate. This technical guide provides the necessary quantitative data and detailed experimental context to aid in the design of well-controlled experiments and the accurate interpretation of results. For drug development professionals, the case of this compound serves as a compelling example of the importance of early and comprehensive off-target liability screening to mitigate potential safety risks and ensure the development of selective and safe therapeutics. Researchers should exercise caution when interpreting data from in vivo studies using this compound, and the use of appropriate controls and complementary approaches to validate findings is strongly recommended.

References

BIX 02565: A Potential Modulator of Cardiac Hypertrophy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli that can ultimately lead to heart failure. The signaling pathways governing this pathological growth are complex and represent key targets for therapeutic intervention. BIX 02565 has been identified as a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, downstream effectors of the Ras-ERK signaling cascade, which is implicated in cardiac hypertrophy. While extensively studied for its cardioprotective effects in ischemia-reperfusion injury, the direct role of this compound in modulating cardiac hypertrophy remains an area of active investigation. This technical guide provides a comprehensive overview of this compound, its known pharmacological profile, the signaling pathways it targets, and detailed experimental protocols to investigate its potential as a therapeutic agent for cardiac hypertrophy.

Introduction to this compound

This compound is a small molecule inhibitor that targets the N-terminal kinase domain of the three RSK isoforms (RSK1, RSK2, and RSK3) expressed in cardiac cells with high potency. It has demonstrated a favorable combination of potency, selectivity, and solubility, making it a valuable tool for both in vitro and in vivo studies. The primary established role of this compound in a cardiovascular context is its protective effect against ischemia-reperfusion injury, which is mediated through the inhibition of the RSK-Na+/H+ exchanger 1 (NHE1) signaling pathway.[1][2]

Pharmacological Profile of this compound

A clear understanding of the potency and selectivity of a pharmacological inhibitor is crucial for the interpretation of experimental results.

Table 1: In Vitro Potency of this compound against RSK Isoforms

| Target | IC50 (nM) |

| RSK1 | 3 |

| RSK2 | 1.1[3][4][5] |

| RSK3 | 1.1 |

Data compiled from publicly available information.[6]

Table 2: Selectivity Profile of this compound against Off-Target Kinases

| Kinase | IC50 (nM) |

| LRRK2 | 16[7] |

| PRKD1 | 35[7] |

| CLK2 | 112 |

| PRKD2 | 139 |

| RET | 161 |

| PRKD3 | 219 |

| FGFR2 | 320 |

| CLK1 | 512 |

| FLT3 | 714 |

| PDGFRa | 956 |

This table highlights kinases with an IC50 < 1 µM. This compound was profiled against a panel of 229 kinases.

Table 3: Off-Target Binding to Adrenergic Receptors

| Receptor | IC50 (µM) |

| α1A | 0.052 - 1.820 |

| α2A | 0.052 - 1.820 |

| α1B | 0.052 - 1.820 |

| β2 | 0.052 - 1.820 |

| Imidazoline I2 | 0.052 - 1.820 |

This compound demonstrates off-target binding to multiple adrenergic receptor subtypes.[8]

Table 4: In Vivo Cardiovascular Effects of this compound in Rats

| Parameter | Dose | Effect |

| Mean Arterial Pressure (MAP) | 1, 3, and 10 mg/kg (infused) | Precipitous decrease (to -65 ± 6 mm Hg below baseline)[9][10] |

| Heart Rate | 1, 3, and 10 mg/kg (infused) | Decrease (-93 ± 13 beats/min)[9][10] |

| Mean Arterial Pressure (MAP) | 30, 100, and 300 mg/kg p.o. QD for 4 days | Concentration-dependent decreases (to -39 ± 4 mm Hg on day 4 at Tmax)[9][10] |

These in vivo effects are important considerations for experimental design and data interpretation, as they may be influenced by both RSK inhibition and off-target adrenergic receptor binding.

Signaling Pathways

Established Role of this compound in Ischemia-Reperfusion Injury

In the context of cardiac ischemia-reperfusion (I/R) injury, the mechanism of action for this compound is relatively well-characterized. The ERK1/2 pathway, activated by I/R, phosphorylates and activates RSK. RSK, in turn, phosphorylates the Na+/H+ exchanger 1 (NHE1) at Serine 703, leading to its activation. This results in intracellular Na+ overload, subsequent Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger, and ultimately cardiomyocyte death. This compound exerts its cardioprotective effects by inhibiting RSK, thereby preventing the phosphorylation and activation of NHE1.[1][2][10][11][12]

References

- 1. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. 2.3. Neonatal Rat Ventricular Myocyte Harvest and Culture [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ribosomal S6 Kinase (RSK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. opnme.com [opnme.com]

- 7. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opnme.com [opnme.com]

- 9. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probe BIX-02565 | Chemical Probes Portal [chemicalprobes.org]

BIX 02565: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability properties of BIX 02565, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound for both in vitro and in vivo studies. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Core Physicochemical Properties

This compound, with a molecular weight of 458.56 g/mol , is a complex small molecule designed for high potency and selectivity.[1] A foundational understanding of its solubility and stability is critical for ensuring accurate and reproducible experimental outcomes.

Solubility Profile

The solubility of this compound has been characterized in various common laboratory solvents and formulations, highlighting its moderate aqueous solubility and good solubility in organic solvents.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 20.75 mg/mL[2] | 45.25 mM[2] | Ultrasonic and warming may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |

| DMSO | 20 mg/mL[3] | 43.61 mM[3] | Sonication is recommended.[3] |

| DMSO | 1 mg/mL[4] | - | |

| DMF | 1 mg/mL[4] | - | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[4] | - |

Table 2: Aqueous Solubility at Different pH

| pH | Solubility |

| 4.5 | >45 µg/mL[1][5] |

| 7.4 | 26 µg/mL[1][5] |

Table 3: Solubility in In Vivo Formulations

| Formulation | Solubility | Concentration (mM) | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL[2] | 3.64 mM[2] | Results in a clear solution.[2] |

| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL[2] | 3.64 mM[2] | Results in a clear solution.[2] |

| 20% Hydroxy-propyl-β-cyclodextran | Solution | - | Used for oral administration in rats.[2][3] |

Stability Profile

The stability of this compound is crucial for its storage and handling to maintain its integrity and activity.

Table 4: Storage and Stability of this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[2][3] |

| Powder | 4°C | 2 years[2] |

| In Solvent | -80°C | 2 years[2] |

| In Solvent | -20°C | 1 year[2] |

Table 5: Metabolic Stability of this compound

| System | Stability Metric (% QH) |

| Human Microsomes | <30[1][5] |

| Rat Microsomes | 10[1][5] |

| Human Hepatocytes | 58[5] |

| Rat Hepatocytes | 45[5] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing data. The following sections outline the protocols for preparing solutions of this compound and a general workflow for assessing its solubility and stability.

Preparation of Stock Solutions

To ensure accurate and reproducible experimental results, it is recommended to prepare stock solutions of this compound in a high-purity solvent such as DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

-

Warming device (e.g., heat block or water bath)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., 20.75 mg/mL).[2]

-

Vortex the solution to facilitate dissolution.

-

If precipitation or incomplete dissolution is observed, use an ultrasonic bath and/or warm the solution to aid in solubilization.[2]

-

Once a clear solution is obtained, it can be stored under the recommended conditions (-80°C for up to 2 years or -20°C for up to 1 year).[2]

Preparation of In Vivo Dosing Solutions

For in vivo experiments, it is recommended to prepare fresh dosing solutions on the day of use.[2]

Protocol 1: Saline-Based Formulation [2]

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300, Tween-80, and saline in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Vortex the mixture thoroughly to ensure a clear, homogenous solution.

Protocol 2: Corn Oil-Based Formulation [2]

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add corn oil to achieve the final desired volume, with a volumetric ratio of 10% DMSO and 90% corn oil.

-

Vortex the mixture thoroughly.

General Workflow for Solubility and Stability Assessment

The following diagram illustrates a general experimental workflow for determining the solubility and stability of a compound like this compound.

Signaling Pathway

This compound is a potent inhibitor of RSK2, a key downstream effector of the Ras-ERK signaling pathway.[2][6] One of the critical cardiovascular targets of RSK is the Na+/H+ exchanger isoform 1 (NHE1).[1] By inhibiting RSK, this compound can modulate the activity of NHE1.[7][8]

This guide provides a solid foundation for the use of this compound in research and development. Adherence to the outlined solubility and stability parameters will contribute to the generation of reliable and reproducible data.

References

- 1. opnme.com [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. opnme.com [opnme.com]

- 6. Therapeutic targeting of p90 ribosomal S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

BIX 02565: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It acts by targeting the N-terminal kinase domain of RSK isoforms.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical kinase assay and a cell-based assay to measure the inhibition of a downstream substrate. Additionally, it summarizes the inhibitory activity of this compound against its primary targets and a panel of off-targets.

Data Presentation

The inhibitory activity of this compound has been characterized against various kinases and other cellular targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against RSK isoforms and a selection of off-target kinases and receptors.

| Target Family | Target | IC50 (nM) |

| Primary Targets (RSK Family) | RSK1 | 3 |

| RSK2 | 1[2][3] | |

| RSK3 | 1 | |

| Off-Target Kinases | LRRK2 | 16[1] |

| PRKD1 | 35[1] | |

| CLK2 | 112[1] | |

| PRKD2 | 139[1] | |

| RET | 161[1] | |

| PRKD3 | 219[1] | |

| FGFR2 | 320[1] | |

| CLK1 | 512[1] | |

| FLT3 | 714[1] | |

| PDGFRa | 956[1] | |

| Off-Target Receptors | Adrenergic α1B | 52[1][4] |

| Imidazoline I2 | 97[1] | |

| Adrenergic α1A | 910[1] | |

| Adrenergic α2A | 1420[1] | |

| Adrenergic β2 | 1820[1][4] |

Signaling Pathway

This compound targets the Ras-ERK-RSK signaling pathway, a critical cascade in cell proliferation, survival, and motility. Growth factors and other stimuli activate Ras, which in turn activates a kinase cascade involving RAF, MEK, and ERK. Activated ERK then phosphorylates and activates RSK. RSK proceeds to phosphorylate a multitude of downstream substrates in the cytoplasm and nucleus, regulating diverse cellular processes. One such substrate is the Na+/H+ exchanger 1 (NHE1), which is involved in intracellular pH regulation and has been implicated in cardiac injury.[4]

Caption: The Ras-ERK-RSK signaling pathway and the inhibitory action of this compound on RSK.

Experimental Protocols

In Vitro RSK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro potency of this compound against human RSK2 using a luminescent ADP detection assay.

Workflow Diagram:

Caption: Workflow for the in vitro RSK2 kinase assay using the ADP-Glo™ format.

Materials:

-

Recombinant human RSK2 protein

-

RSK substrate peptide

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a white-walled multi-well plate, add the diluted this compound or vehicle control.

-

Add the RSK2 enzyme and substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[5]

-

Add an equal volume of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.[5]

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell-Based Western Blot for NHE1 Phosphorylation

This protocol details a method to assess the inhibitory effect of this compound on the phosphorylation of a downstream RSK substrate, Na+/H+ exchanger 1 (NHE1), in a cellular context.

Workflow Diagram:

Caption: Workflow for the cell-based Western blot analysis of NHE1 phosphorylation.

Materials:

-

H9c2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-NHE1 (Ser703), anti-total NHE1, and a loading control antibody (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate H9c2 cells and grow to a suitable confluency.

-

Serum-starve the cells overnight (0% FBS) to reduce basal signaling.[4]

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1.5 hours.[4]

-

Stimulate the cells with 20% FBS for 5-20 minutes to induce RSK activation and NHE1 phosphorylation.[4]

-

Wash the cells with cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-NHE1 (Ser703) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total NHE1 and a loading control to normalize the data.

-

Quantify the band intensities and determine the dose-dependent inhibition of NHE1 phosphorylation by this compound.

References

Application Notes and Protocols for the Use of BIX 02565 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIX 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] Contrary to some initial classifications, this compound is not a MEK5 inhibitor. RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway and are implicated in the regulation of diverse cellular processes, including cell growth, proliferation, survival, and motility.[1][3] Dysregulation of RSK activity is associated with various cancers, making it a compelling target for therapeutic development.[1][3]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols, quantitative data, and visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes |

| RSK1 | 3 | Potent inhibitor of RSK1. |

| RSK2 | 1[4] | Highly potent inhibitor of RSK2.[4] |

| RSK3 | 1 | Potent inhibitor of RSK3. |

| LRRK2 | 16[5] | Off-target activity observed.[5] |

| PRKD1 | 35[5] | Off-target activity observed.[5] |

| CLK2 | 112 | Moderate off-target activity. |

| PRKD2 | 139 | Moderate off-target activity. |

| RET | 161 | Moderate off-target activity. |

| PRKD3 | 219 | Moderate off-target activity. |

| FGFR2 | 320 | Moderate off-target activity. |

| CLK1 | 512 | Moderate off-target activity. |

| FLT3 | 714 | Moderate off-target activity. |

| PDGFRa | 956 | Moderate off-target activity. |

Cellular Activity of this compound

| Cell Line | Assay Type | Effective Concentration | Observed Effect |

| H9C2 (rat cardiac myoblasts) | Western Blot | 100 nM - 1 µM[6] | Inhibition of serum-stimulated phosphorylation of NHE1 (S703).[6] |

| HLR-CREB | Luciferase Reporter Assay | IC50: 20 nM | Inhibition of CREB-mediated transcription. |

| Isolated Rat Islets | Insulin Secretion & Proliferation | Low concentrations | Stimulation of glucose-induced insulin secretion and β-cell proliferation.[1] |

Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes. Upon activation by upstream signals such as growth factors, ERK1/2 translocates to the cytoplasm and nucleus where it phosphorylates and activates a variety of substrates, including the p90 ribosomal S6 kinase (RSK). Activated RSK, in turn, phosphorylates a number of cytosolic and nuclear targets to modulate gene expression, cell cycle progression, and cell survival. This compound specifically inhibits the kinase activity of RSK, thereby blocking the downstream signaling events.

Experimental Protocols

Experimental Workflow for a Cell-Based Kinase Inhibitor Assay

The following diagram outlines a typical workflow for evaluating the efficacy of a kinase inhibitor, such as this compound, in a cell-based assay.

Protocol 1: Western Blot Analysis of RSK Target Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of a downstream target of RSK, such as CREB (cAMP response element-binding protein) at Ser133.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., HEK293T, cancer cell lines)

-

Complete cell culture medium

-

Serum-free medium

-

Stimulant (e.g., Forskolin for CREB phosphorylation)[7]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1.5 hours.[6]

-

Stimulation: Add the stimulant (e.g., 10 µM Forskolin) to the media and incubate for 30 minutes.[7]

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CREB and a loading control like GAPDH or β-actin.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest (e.g., breast, lung, or colon cancer cell lines)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

-

Inhibitor Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 (concentration for 50% growth inhibition) can be determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Immunofluorescence Staining for Subcellular Localization

This protocol can be adapted to visualize the effect of this compound on the subcellular localization of an RSK target protein.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest cultured on sterile glass coverslips in a multi-well plate

-

Complete cell culture medium

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against the target protein

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of this compound or vehicle control for the appropriate duration.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[8]

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[8]

-

Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes.

-

Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Analyze the images to determine any changes in the subcellular localization of the target protein in response to this compound treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]

- 5. opnme.com [opnme.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for BIX 02565 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of BIX 02565, a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in the design and execution of their own animal experiments.

Introduction

This compound is a selective, cell-permeable inhibitor of RSK isoforms, which are key downstream effectors of the Ras-ERK signaling pathway.[1][2] This pathway is crucial in regulating numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[1][2] In preclinical animal models, this compound has been primarily investigated for its cardioprotective effects in ischemia-reperfusion injury and its impact on cardiovascular hemodynamics.[1][3] this compound demonstrates cross-reactivity between human, mouse, and rat RSK, making it a valuable tool for in vivo studies in these species.[1]

Mechanism of Action: The Ras-ERK-RSK-NHE1 Signaling Pathway

This compound exerts its effects by inhibiting RSK, which in the context of cardiac ischemia-reperfusion injury, plays a critical role in the activation of the Na+/H+ exchanger 1 (NHE1).[3] The activation of the Ras-ERK pathway by various stimuli leads to the phosphorylation and activation of RSK. Activated RSK, in turn, phosphorylates NHE1 at serine 703, leading to its activation.[3] The overactivation of NHE1 during ischemia-reperfusion contributes to intracellular sodium and calcium overload, ultimately leading to cardiomyocyte death and cardiac injury.[3] By inhibiting RSK, this compound prevents the phosphorylation and activation of NHE1, thus mitigating ischemia-reperfusion-induced cardiac damage.[3]

Figure 1: this compound Signaling Pathway

Data Presentation

The following tables summarize the quantitative data from in vivo and ex vivo animal studies involving this compound.

Table 1: In Vivo Administration of this compound in Rats

| Animal Model | Administration Route | Dosage | Vehicle | Key Findings |

| Conscious, telemetry-instrumented Sprague-Dawley rats | Oral Gavage | 30, 100, and 300 mg/kg, once daily for 4 days | 20% hydroxy-propyl-β-cyclodextran | Concentration-dependent decreases in mean arterial pressure (MAP).[4][5] |

| Anesthetized rats | Continuous Intravenous Infusion | Low-dose: 0.1, 0.3, and 1.0 mg/kg per 20 minHigh-dose: 1.0, 3.0, and 10.0 mg/kg per 20 min | Not specified in detail, a potential formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] | Precipitous decrease in both MAP and heart rate.[6] |

Table 2: Ex Vivo Administration of this compound in Mouse Hearts

| Animal Model | Administration Method | Concentration | Key Findings |

| Non-transgenic littermate control (NLC) mouse hearts | Langendorff Perfusion | 30, 100, and 300 nmol/L | Dose-dependent improvement in cardiac functional recovery after ischemia/reperfusion.[3] |

| Dominant-negative RSK transgenic (DN-RSK-Tg) mouse hearts | Langendorff Perfusion | 100 nmol/L | Significantly decreased infarct area after ischemia/reperfusion.[3] |

| Wild-type RSK transgenic (WT-RSK-Tg) mouse hearts | Langendorff Perfusion | Not specified, but treatment showed improved Left Ventricular Developed Pressure (LVDP).[3] | Significantly improved LVDP after ischemia/reperfusion.[3] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol is designed for the daily oral administration of this compound to rats to assess its effects on cardiovascular parameters.

Materials:

-

This compound

-

Vehicle: 20% hydroxy-propyl-β-cyclodextran in sterile water

-

Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

-

Prepare the this compound solution in the 20% hydroxy-propyl-β-cyclodextran vehicle.[4][5] Ensure the compound is fully dissolved. It may be necessary to vortex or sonicate the solution. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each rat accurately before dosing to calculate the precise volume to be administered. The typical dosing volume is 10 mL/kg.[4]

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

-

Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.

-

Administer the dose once daily for the desired study duration (e.g., 4 days).[4]

-

-

Monitoring:

-

Monitor the animals for any adverse effects.

-

For cardiovascular studies, continuously monitor mean arterial pressure and heart rate using telemetry.[4]

-

Figure 2: Oral Gavage Workflow

Protocol 2: Continuous Intravenous Infusion of this compound in Anesthetized Rats

This protocol describes the continuous intravenous infusion of this compound in anesthetized rats to evaluate its acute hemodynamic effects.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Infusion pump

-

Catheters for intravenous access

-

Surgical instruments

-

System for monitoring blood pressure and heart rate

Procedure:

-

Preparation of Infusion Solution:

-

Prepare the this compound solution in the chosen vehicle. Ensure sterility of the final solution.

-

-

Animal Preparation:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Surgically implant a catheter into a suitable vein (e.g., femoral vein) for drug infusion.

-

Implant a catheter in an artery (e.g., carotid or femoral artery) for blood pressure monitoring.

-

-

Infusion and Monitoring:

-

Connect the venous catheter to the infusion pump.

-

Begin a continuous infusion of the this compound solution. Studies have used a series of increasing doses, with each dose infused for a set period (e.g., 20 minutes).[4]

-

Continuously record mean arterial pressure and heart rate throughout the infusion period.

-

Protocol 3: Ex Vivo Langendorff Heart Perfusion with this compound in Mice

This protocol is for assessing the direct effects of this compound on the heart in an ischemia-reperfusion injury model using a Langendorff apparatus.

Materials:

-

This compound

-

Krebs-Henseleit (KH) buffer

-

Langendorff perfusion system

-

Surgical instruments

-

Suture

-

Pressure transducer for measuring cardiac function

Procedure:

-

Heart Isolation:

-

Anesthetize the mouse and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold KH buffer.

-

Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer.

-

-

Stabilization and Treatment:

-

Ischemia-Reperfusion:

-

Functional Assessment:

-

Throughout the experiment, continuously measure cardiac function parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and dP/dt.

-

At the end of the experiment, the heart can be collected for further analysis, such as infarct size measurement using TTC staining.

-

Figure 3: Ex Vivo Langendorff Perfusion Workflow

Important Considerations

-

Off-Target Effects: this compound has been shown to have off-target effects on adrenergic receptors, which can influence cardiovascular parameters.[1] Researchers should consider these off-target effects when interpreting their data.

-

Solubility: this compound has limited aqueous solubility. The use of vehicles such as hydroxy-propyl-β-cyclodextran or a mixture of DMSO, PEG300, and Tween-80 is necessary for in vivo administration.[1][4]

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

These application notes and protocols are intended to serve as a starting point for researchers working with this compound. The specific details of the experimental design may need to be optimized based on the research question and the specific animal model being used.

References

- 1. opnme.com [opnme.com]

- 2. article.imrpress.com [article.imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | S6 Kinase | LRRK2 | TargetMol [targetmol.com]

- 6. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BIX 02565 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of BIX 02565, a potent and selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, in mice. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction

This compound is a valuable research tool for investigating the role of RSK signaling in various physiological and pathological processes. The RSK family of serine/threonine kinases are key downstream effectors of the Ras-ERK signaling pathway, which is activated by numerous growth factors, cytokines, and hormones.[1] Consequently, RSK signaling is implicated in a wide range of cellular functions, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is associated with several diseases, making RSK an attractive therapeutic target.

Data Presentation

In Vivo Administration Data in Rodents

While specific in vivo administration data for this compound in mice is limited in the currently available literature, protocols for rats provide a valuable starting point for dose selection and vehicle formulation. Cross-species allometric scaling may be necessary to estimate appropriate murine doses.

| Species | Administration Route | Dosage | Vehicle | Study Focus |

| Rat | Oral (gavage) | 30, 100, and 300 mg/kg (once daily) | 20% hydroxy-propyl-β-cyclodextran | Cardiovascular effects[2] |

| Rat | Intravenous (infusion) | Low-dose: 0.1, 0.3, 1.0 mg/kgHigh-dose: 1.0, 3.0, 10.0 mg/kg | Not specified | Hemodynamics[2] |

Ex Vivo Administration Data in Mice

An ex vivo study on isolated mouse hearts provides direct dosage information for cardiac tissue.

| Species | Administration Route | Concentration | Perfusion Buffer | Study Focus |

| Mouse | Ex vivo heart perfusion | 30, 100, and 300 nmol/L | Krebs-Henseleit buffer | Cardiac Ischemia/Reperfusion Injury[3][4] |

Experimental Protocols

The following are generalized protocols for common administration routes in mice. It is critical to adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and preliminary dose-finding studies.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration in mice. Although no direct protocol for this compound IP injection was found, a study involving ex vivo heart perfusion utilized IP injection for the administration of anesthetic and anticoagulant agents prior to the procedure.[3]

Materials:

-

This compound

-

Sterile vehicle (e.g., 20% hydroxy-propyl-β-cyclodextran in sterile water or saline)

-

Sterile syringes (1 ml) and needles (25-27 gauge)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Accurately weigh the required amount of this compound.

-

Prepare the desired vehicle. A suggested vehicle based on rat studies is 20% hydroxy-propyl-β-cyclodextran.[2] The solubility of this compound should be determined in the chosen vehicle to ensure complete dissolution. Sonication may be required.

-

Prepare the final solution to the desired concentration. Ensure the final injection volume is in accordance with IACUC guidelines (typically ≤ 10 ml/kg).

-

-

Animal Handling and Injection:

-

Weigh the mouse to determine the correct injection volume.

-

Restrain the mouse securely, exposing the abdomen.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-